

electrophilic and nucleophilic sites of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No.: B1356603

[Get Quote](#)

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**, focusing on the identification and characterization of its electrophilic and nucleophilic centers. This molecule incorporates two key functional groups—a β -ketonitrile and a cyclopropyl ketone—which impart a rich and versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS No. 88485-78-3) is a liquid at room temperature with the molecular formula C_7H_9NO .^{[1][2]} Its structure is characterized by a central keto-group flanked by a 1-methylcyclopropyl ring and a cyanomethylene group.

Property	Value	Reference
CAS Number	88485-78-3	[1]
Molecular Formula	C ₇ H ₉ NO	[1] [2]
Molecular Weight	123.15 g/mol	[1] [2]
IUPAC Name	3-(1-methylcyclopropyl)-3-oxopropanenitrile	[1]
Physical Form	Liquid	[1]
Storage Temperature	2-8°C, Inert atmosphere	[1]

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The unique arrangement of functional groups in **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** results in multiple reactive centers. Its reactivity is best understood by considering the electronic properties of the β -ketonitrile and cyclopropyl ketone moieties.

Nucleophilic Sites

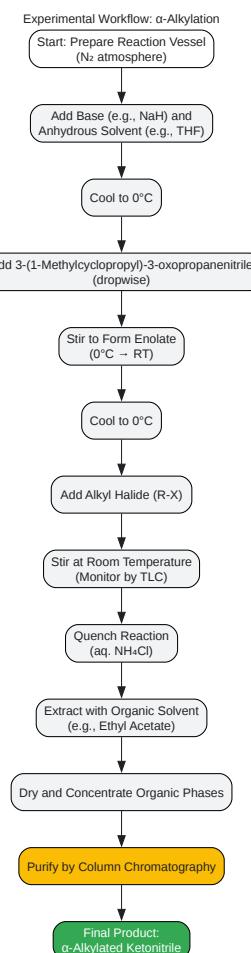
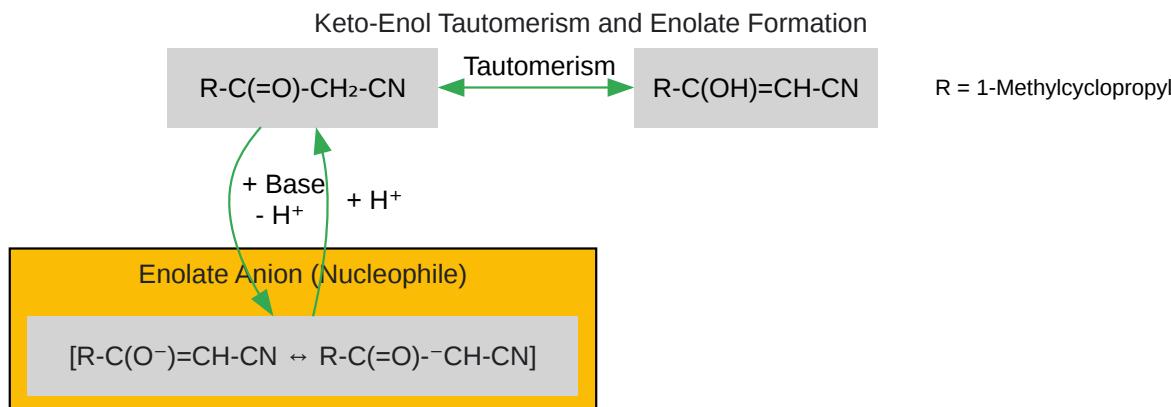
The molecule possesses several sites prone to acting as nucleophiles (electron-pair donors).[\[3\]](#)

- α -Carbon (Methylene Group): The methylene protons (C2) are significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and nitrile groups. Deprotonation by a base leads to the formation of a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This is the primary site for reactions like alkylations, acylations, and condensations. β -Ketonitriles are known to be valuable precursors in the synthesis of various organic compounds due to this reactivity.[\[4\]](#)[\[5\]](#)
- Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to protons or Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon.
- Nitrile Nitrogen: While the nitrogen atom has a lone pair, its sp hybridization and the electronegativity of the nitrogen atom itself make it a weak nucleophile.

Electrophilic Sites

The molecule also features distinct electrophilic centers susceptible to attack by nucleophiles.

[6]



- Carbonyl Carbon (C3): The significant polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic. It is a prime target for nucleophilic addition reactions. The attached electron-withdrawing cyclopropyl group further enhances this electrophilicity.[7]
- Nitrile Carbon (C1): The carbon atom of the nitrile group is also electrophilic and can undergo nucleophilic attack, leading to transformations such as hydrolysis to amides or carboxylic acids, or addition of organometallic reagents.
- Cyclopropyl Ring: The strained C-C bonds of the cyclopropyl ring possess significant p-character and can be susceptible to cleavage under certain conditions (e.g., with transition metals or strong acids), acting as a "latent" electrophilic site in ring-opening reactions.[8][9]

The following diagram illustrates the key reactive sites within the molecule.

Caption: Electrophilic (red arrows) and nucleophilic (blue arrows) centers in **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**.

Keto-Enol Tautomerism and Enolate Formation

The nucleophilicity of the α -carbon is a consequence of keto-enol tautomerism and subsequent deprotonation to form a highly stabilized enolate anion. This equilibrium is fundamental to the synthetic utility of β -ketonitriles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | 88485-78-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances in the application of β -ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. A green, economical synthesis of β -ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Computational Study of SmI₂-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [electrophilic and nucleophilic sites of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356603#electrophilic-and-nucleophilic-sites-of-3-1-methylcyclopropyl-3-oxopropanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com